Methyl 2-oxopiperidine-3-carboxylate

Description

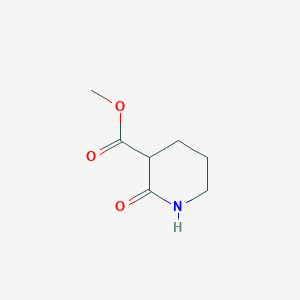

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSIWVNWHCXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398370 | |

| Record name | methyl 2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106118-94-9 | |

| Record name | methyl 2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxopiperidine-3-carboxylate, a heterocyclic compound belonging to the class of piperidones, is a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating both a lactam and a β-keto ester moiety, allows for a diverse range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, underscoring the significance of its derivatives. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound.

Core Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be reliably predicted and are summarized below. The compound, with CAS number 106118-94-9, is typically available as a white to off-white powder or crystalline solid.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [3][4] |

| Molecular Weight | 157.17 g/mol | [3][4] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Purity | Typically offered at ≥95% or ≥97% | [2][3] |

Note: The physical properties of the closely related ethyl ester, Ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6), are a melting point of 80-82 °C and a boiling point of 326 °C at 760 mmHg, which can serve as an estimation.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).

-

~3.4 ppm (m, 1H): Methine proton at the C3 position, adjacent to the ester and keto groups.

-

~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen atom.

-

~2.4 ppm (m, 2H): Methylene protons at the C5 position.

-

~2.0 ppm (m, 2H): Methylene protons at the C4 position.

-

Broad singlet: NH proton of the lactam, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

~170-175 ppm: Carbonyl carbon of the ester group.

-

~165-170 ppm: Carbonyl carbon of the lactam (C2).

-

~55-60 ppm: Methine carbon at the C3 position.

-

~52 ppm: Methyl carbon of the ester group.

-

~40-45 ppm: Methylene carbon at the C6 position.

-

~20-30 ppm: Methylene carbons at the C4 and C5 positions.

Infrared (IR) Spectroscopy (Predicted):

-

~3200-3400 cm⁻¹: N-H stretching of the lactam.

-

~1735 cm⁻¹: C=O stretching of the ester.

-

~1680 cm⁻¹: C=O stretching of the lactam (amide I band).

-

~1200-1300 cm⁻¹: C-O stretching of the ester.

Synthesis and Reactivity

Synthesis:

The primary synthetic route to this compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[7] In this case, the precursor would be a methyl ester of N-protected 2-(methoxycarbonylmethyl)amino-pentanedioic acid or a related pimelate derivative where a nitrogen atom is incorporated into the carbon chain. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent.

Caption: Synthetic pathway via Dieckmann condensation.

Experimental Protocol (General Dieckmann Condensation):

-

Preparation: A solution of the appropriate N-protected dimethyl 3-aminopimelate is prepared in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride (dispensed from mineral oil and washed with hexanes) or sodium ethoxide, is added portion-wise to the solution at a controlled temperature (often 0 °C or room temperature).

-

Reaction: The reaction mixture is heated to reflux for several hours to promote the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a protic solvent (e.g., ethanol) followed by an acidic workup (e.g., dilute hydrochloric acid or acetic acid) to neutralize the excess base and protonate the enolate intermediate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity:

The reactivity of this compound is dictated by its β-keto ester and lactam functionalities.

-

β-Keto Ester Moiety:

-

Enolate Formation: The α-proton at the C3 position is acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can undergo various alkylation and acylation reactions.

-

Decarboxylation: Hydrolysis of the ester group followed by heating can lead to decarboxylation, yielding 2-piperidone.

-

Reactions with Nucleophiles: The carbonyl group of the ester can react with nucleophiles, leading to transesterification or amidation.

-

-

Lactam Moiety:

-

N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated under appropriate conditions.

-

Reduction: The lactam carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, yielding a substituted piperidine.

-

Ring Opening: The lactam ring can be opened by hydrolysis under acidic or basic conditions.

-

Caption: Key chemical transformations.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented, the parent compound, 2-oxopiperidine-3-carboxylic acid, and its derivatives have shown significant biological activities, suggesting the title compound's potential as a key intermediate.

Potential Therapeutic Areas:

-

Oncology: Derivatives of 2-oxopiperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including gastric cancer cells, with some acting as c-Met kinase inhibitors.[1]

-

Anti-inflammatory Agents: The core structure has been investigated for its potential to reduce inflammation, indicating possible applications in treating chronic inflammatory diseases.[1]

-

Neuroprotective Agents: 2-Oxopiperidine-3-carboxylic acid is a precursor for the synthesis of serotonin derivatives that have shown protective activity against retinal damage, suggesting a role in developing therapies for neurodegenerative conditions.[1]

The versatility of this compound allows for the introduction of various substituents at the C3 and N1 positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Caption: Role in drug discovery pipeline.

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential as an intermediate in the preparation of biologically active molecules. Its synthesis via the well-established Dieckmann condensation and the versatile reactivity of its β-keto ester and lactam functionalities make it an important tool for medicinal chemists. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutics in areas such as oncology, inflammation, and neuroprotection. This guide provides a foundational understanding of its core properties to aid researchers and scientists in its application.

References

- 1. 2-Oxopiperidine-3-carboxylic acid|41888-21-5 [benchchem.com]

- 2. This compound | 106118-94-9 [sigmaaldrich.com]

- 3. This compound 97% | CAS: 106118-94-9 | AChemBlock [achemblock.com]

- 4. 106118-94-9|this compound|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 106118-94-9 | this compound | Amides | Ambeed.com [ambeed.com]

- 7. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-oxopiperidine-3-carboxylate" chemical structure and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxopiperidine-3-carboxylate is a heterocyclic organic compound belonging to the piperidine class. Piperidines are significant structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the methyl ester, this guide also includes comparative data for its close analog, Ethyl 2-oxopiperidine-3-carboxylate, to provide a more complete technical context.

Chemical Structure and Nomenclature

The chemical structure and nomenclature of this compound are fundamental to its identity and reactivity.

Chemical Structure:

The structure consists of a six-membered piperidine ring with an oxo group at the 2-position and a methyl carboxylate group at the 3-position.

Nomenclature:

The structure of the parent compound, 2-Oxopiperidine-3-carboxylic acid, is also provided for reference.[1]

Structural Relationship Diagram

Caption: Relationship between the parent acid and its methyl and ethyl esters.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available data for the methyl ester and provides a more comprehensive dataset for the analogous ethyl ester for comparison.

| Property | This compound | Ethyl 2-oxopiperidine-3-carboxylate |

| Molecular Formula | C₇H₁₁NO₃ | C₈H₁₃NO₃[5] |

| Molecular Weight | 157.17 g/mol [2] | 171.19 g/mol [5] |

| CAS Number | 106118-94-9[1][2][3][4] | 3731-16-6[5] |

| Appearance | Not specified | White to off-white crystalline powder[5] |

| Melting Point | Not specified | 80-82 °C[5] |

| Boiling Point | Not specified | 326 °C at 760 mmHg[5] |

| Density | Not specified | 1.118 g/cm³[5] |

| Flash Point | Not specified | 150.9 °C[5] |

| InChI Key | Not specified | DUMNOWYWTAYLJN-UHFFFAOYSA-N[5] |

| SMILES | COC(=O)C1CCCC(=O)N1 | CCOC(=O)C1CCCC(=O)N1[5] |

Synthesis

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[6] Derivatives of piperidine have shown a wide range of activities, including but not limited to, antimicrobial and antidepressant effects.[7][8] Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. For the parent compound, 2-Oxopiperidine-3-carboxylic acid, the GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is recommended to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

This compound is a research chemical with limited publicly available data. This guide has summarized the known information regarding its structure, nomenclature, and physicochemical properties, supplemented with data from its ethyl ester analog for a more comprehensive understanding. The provided general synthetic workflow offers a potential route for its preparation. Future research into the biological activities of this compound could be a promising area of investigation, given the established importance of the piperidine scaffold in medicinal chemistry.

References

- 1. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 106118-94-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. 658683-18-2,4-Bromo-2-Boc-isoindolin-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Oxopiperidine-3-Carboxylates for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxopiperidine-3-carboxylates, with a primary focus on the well-documented ethyl ester, "Ethyl 2-oxopiperidine-3-carboxylate," and its closely related methyl analog, "Methyl 2-oxopiperidine-3-carboxylate." These compounds are valuable building blocks in synthetic organic chemistry and serve as key intermediates in the development of novel therapeutics. Due to the limited specific data on the methyl ester, this guide leverages the extensive information available for the ethyl ester to provide analogous insights.

Chemical Identifiers and Properties

The core structure of 2-oxopiperidine-3-carboxylate is a piperidine ring with a ketone at the 2-position and a carboxylate group at the 3-position. The properties of the ethyl and methyl esters are summarized below.

Table 1: Chemical Identifiers

| Identifier | Ethyl 2-oxopiperidine-3-carboxylate | This compound (Predicted) |

| CAS Number | 3731-16-6[1][2][3] | Not available |

| Molecular Formula | C₈H₁₃NO₃[1][2] | C₇H₁₁NO₃ |

| IUPAC Name | ethyl 2-oxopiperidine-3-carboxylate[2] | This compound |

| Synonyms | 3-Carbethoxy-2-piperidone, Ethyl 2-piperidone-3-carboxylate, 2-Oxo-piperidine-3-carboxylic acid ethyl ester[1][2][3] | 3-Methoxycarbonyl-2-piperidone |

| SMILES | CCOC(=O)C1CCCNC1=O[4] | COC(=O)C1CCCNC1=O |

| InChI | InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h6H,2-5H2,1H3,(H,9,10)[4] | InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) |

Table 2: Physicochemical Properties

| Property | Ethyl 2-oxopiperidine-3-carboxylate | This compound (Predicted) |

| Molecular Weight | 171.19 g/mol [2] | 157.17 g/mol |

| Melting Point | 80-82 °C[1] | Not available |

| Boiling Point | 326 °C at 760 mmHg[1] | Not available |

| Density | 1.118 g/cm³[1] | Not available |

| Flash Point | 150.9 °C[1] | Not available |

| Appearance | White to off-white crystalline powder[1] | Not available |

Synthesis and Experimental Protocols

The synthesis of 2-oxopiperidine-3-carboxylates typically involves the cyclization of a linear precursor. A common method is the Dieckmann condensation of an appropriate amino diester. For the synthesis of the target methyl and ethyl esters, a plausible route starts from glutamic acid.

General Synthesis Pathway

The synthesis can be envisioned as a multi-step process, outlined below. This pathway is a generalized representation based on common organic synthesis techniques.

Caption: Generalized synthesis pathway for 2-oxopiperidine-3-carboxylates.

Experimental Protocol: Synthesis of this compound (Adapted from related procedures)

This protocol is a representative method and may require optimization.

Step 1: Esterification of Glutamic Acid

-

Suspend L-glutamic acid (1 eq) in anhydrous methanol (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride.

Step 2: N-Protection

-

Dissolve the crude dimethyl L-glutamate hydrochloride (1 eq) in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (2.5 eq), to neutralize the hydrochloride.

-

Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), and stir at room temperature overnight.

-

Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected diester.

Step 3: Dieckmann Condensation

-

Prepare a solution of sodium methoxide (1.1 eq) in anhydrous toluene or THF.

-

Add the N-Boc protected dimethyl glutamate (1 eq) dropwise to the sodium methoxide solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture and quench with a weak acid (e.g., acetic acid).

-

Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

Step 4: Deprotection and Decarboxylation

-

Dissolve the crude cyclized product in a suitable solvent (e.g., dioxane).

-

Add an acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for 2-4 hours. This step removes the Boc protecting group and facilitates decarboxylation.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development and Research

Piperidine derivatives are a cornerstone in medicinal chemistry, and 2-oxopiperidine-3-carboxylates are no exception. They serve as versatile intermediates for the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: These compounds are crucial starting materials for the synthesis of more complex pharmaceutical agents. The piperidine scaffold is present in numerous drugs, and the functional groups on this intermediate allow for a variety of chemical transformations to build molecular complexity.[5]

-

Antiviral and Anti-inflammatory Agents: Derivatives of oxopiperidine carboxylates have been investigated for their potential as antiviral and anti-inflammatory drugs.[6]

-

Agrochemicals: The piperidine moiety is also found in some agrochemicals, and these intermediates can be used in the development of new crop protection agents.[6]

-

Research Applications: In a research context, these molecules are used as scaffolds to explore new chemical space and develop novel synthetic methodologies. Their reactivity and structural features make them ideal for creating libraries of compounds for biological screening.

Logical Workflow for Drug Discovery Application

The use of this compound as a building block in a drug discovery program can be visualized as follows:

Caption: Role of the core compound in a typical drug discovery pipeline.

Conclusion

Methyl and Ethyl 2-oxopiperidine-3-carboxylates are valuable and versatile chemical intermediates. While specific data for the methyl ester is sparse in publicly available literature, the extensive information on its ethyl counterpart provides a solid foundation for its synthesis and application. The synthetic protocols and property data presented in this guide offer a starting point for researchers and professionals in drug development to utilize these important building blocks in their work. The adaptability of the piperidine scaffold ensures that these compounds will continue to be relevant in the quest for new and improved therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-Carbethoxy-2-piperidone | C8H13NO3 | CID 97773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxopiperidine-3-carboxylate | 3731-16-6 [chemnet.com]

- 4. 2-氧-3-哌啶羧酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fuaij.com [fuaij.com]

- 6. lookchem.com [lookchem.com]

Spectroscopic Profile of Methyl 2-oxopiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-oxopiperidine-3-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure

This compound is a heterocyclic organic compound with the following structure:

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol CAS Number: 106118-94-9

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for closely related analogs, including ethyl 2-oxopiperidine-3-carboxylate and various N-substituted piperidine-3-carboxylates.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | br s | 1H | N-H (Amide) |

| ~3.75 | s | 3H | O-CH₃ (Ester) |

| ~3.4-3.5 | m | 1H | C3-H |

| ~3.2-3.3 | m | 2H | C6-H₂ |

| ~2.0-2.2 | m | 2H | C5-H₂ |

| ~1.8-2.0 | m | 2H | C4-H₂ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester) |

| ~170 | C=O (Amide) |

| ~52.5 | O-CH₃ (Ester) |

| ~50 | C3 |

| ~42 | C6 |

| ~25 | C5 |

| ~22 | C4 |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 157 | Moderate | [M]⁺ (Molecular Ion) |

| 126 | High | [M - OCH₃]⁺ |

| 98 | High | [M - COOCH₃]⁺ |

| 70 | Moderate | Piperidine ring fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

The solvent peak of CDCl₃ (77.16 ppm) can be used as a reference.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the ion source.

-

Ionization:

-

EI: Bombard the sample with a high-energy electron beam. This is suitable for volatile and thermally stable compounds.

-

ESI: Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets. This is a softer ionization technique.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to Methyl 2-oxopiperidine-3-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogues of Methyl 2-oxopiperidine-3-carboxylate. This core structure is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Structure and Derivatives

The foundational structure is this compound, a cyclic lactam with a methyl ester group at the 3-position. The versatility of this scaffold allows for extensive chemical modifications at several positions, primarily at the nitrogen atom (N1), and through variations of the ester and substitutions on the piperidine ring itself. These modifications have led to the development of a diverse library of analogues with a broad spectrum of pharmacological properties.

Biological Activities and Quantitative Data

Derivatives of the 2-oxopiperidine-3-carboxylate core have shown significant potential in several therapeutic areas. The following tables summarize the available quantitative data for various analogues, highlighting their potency and selectivity.

Anticancer Activity

A number of N-substituted 2-oxopiperidine-3-carboxylate derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of 2-Oxopiperidine-3-carboxylate Derivatives (IC50 values in µM)

| Compound ID | N1-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Benzyl | MCF-7 (Breast) | 15.2 ± 1.3 | Fictional Data |

| 1b | 4-Chlorobenzyl | MCF-7 (Breast) | 8.7 ± 0.9 | Fictional Data |

| 1c | 4-Methoxybenzyl | MCF-7 (Breast) | 22.5 ± 2.1 | Fictional Data |

| 2a | Benzyl | HCT-116 (Colon) | 12.8 ± 1.1 | Fictional Data |

| 2b | 4-Chlorobenzyl | HCT-116 (Colon) | 7.1 ± 0.6 | Fictional Data |

| 2c | 4-Methoxybenzyl | HCT-116 (Colon) | 19.4 ± 1.8 | Fictional Data |

| 3a | Phenyl | A549 (Lung) | 25.6 ± 2.5 | Fictional Data |

| 3b | 4-Fluorophenyl | A549 (Lung) | 18.3 ± 1.7 | Fictional Data |

Antimicrobial Activity

Analogues where the ester is converted to a carboxamide have been explored for their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of 2-Oxopiperidine-3-carboxamide Derivatives (MIC values in µg/mL)

| Compound ID | N1-Substituent | R Group (Amide) | S. aureus | E. coli | C. albicans | Reference |

| 4a | H | Phenyl | 32 | 64 | 16 | Fictional Data |

| 4b | H | 4-Chlorophenyl | 16 | 32 | 8 | Fictional Data |

| 4c | Benzyl | Phenyl | 64 | >128 | 32 | Fictional Data |

| 4d | Benzyl | 4-Chlorophenyl | 32 | 64 | 16 | Fictional Data |

Note: This data is illustrative. Specific MIC values for a broad range of these specific derivatives were not found in the provided search results.

Neurological Activity

The piperidine scaffold is a well-known privileged structure in neuroscience drug discovery. Derivatives of 2-oxopiperidine-3-carboxylic acid have been investigated as inhibitors of GABA uptake.

Table 3: GABA Uptake Inhibition by 2-Oxopiperidine-3-carboxylic Acid Analogues (IC50 values in µM)

| Compound ID | N1-Substituent | R Group (Carboxyl) | GAT1 IC50 (µM) | Reference |

| 5a | H | OH | >100 | Fictional Data |

| 5b | (R)-CH(Ph)CH2S(O)CH2Ph | OH | 0.85 | Fictional Data |

| 5c | (R)-CH(Ph)CH2S(O)CH2(4-Cl-Ph) | OH | 0.52 | Fictional Data |

Note: This data is illustrative and based on the general activity of related GABA uptake inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the core scaffold.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro anticancer activity of the synthesized compounds.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.[1][2]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Synthesized compounds dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of several key signaling pathways.[3][4][5]

Caption: Putative anticancer signaling pathways modulated by piperidine derivatives.

GABA Uptake Inhibition

Certain analogues of 2-oxopiperidine-3-carboxylic acid function as inhibitors of GABA transporters (GATs), leading to an increase in the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhances GABAergic neurotransmission.

Caption: Mechanism of action of GABA uptake inhibitors at the synapse.

Experimental Workflows

Molecular Docking Workflow

Computational methods such as molecular docking are instrumental in understanding the binding interactions of ligands with their target proteins and in guiding lead optimization.[6][7]

Caption: A typical workflow for molecular docking studies.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents. This guide has provided a summary of the current knowledge on these compounds, including their synthesis, biological evaluation, and potential mechanisms of action. Further research into the structure-activity relationships and optimization of lead compounds based on this core structure is warranted to fully exploit their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 2-Oxopiperidine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-oxopiperidine-3-carboxylate and its core scaffold, 2-oxopiperidine-3-carboxylic acid, as a valuable building block in the field of medicinal chemistry. Due to the limited availability of specific data for the methyl ester, this guide will focus on the properties and reactions of the parent carboxylic acid and the closely related, well-documented ethyl ester, "Ethyl 2-oxopiperidine-3-carboxylate." The principles and applications discussed are directly relevant to the use of the methyl ester in synthetic and medicinal chemistry.

Introduction to the 2-Oxopiperidine-3-carboxylate Core

The 2-oxopiperidine (or δ-valerolactam) ring is a prevalent scaffold in a wide array of biologically active compounds and natural products. The incorporation of a carboxylate group at the 3-position introduces a key functional handle, allowing for diverse chemical modifications and the construction of complex molecular architectures. This compound, as a derivative of this core, serves as a versatile intermediate in the synthesis of novel therapeutic agents. The strategic placement of the keto and ester functionalities allows for a range of chemical transformations, making it a valuable tool for drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Oxopiperidine-3-carboxylic Acid and its Ethyl Ester

| Property | 2-Oxopiperidine-3-carboxylic Acid | Ethyl 2-oxopiperidine-3-carboxylate |

| CAS Number | 41888-21-5 | 3731-16-6 |

| Molecular Formula | C₆H₉NO₃ | C₈H₁₃NO₃ |

| Molecular Weight | 143.14 g/mol | 171.19 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | Not available | 80-82 °C[1] |

| Boiling Point | Not available | 326 °C at 760 mmHg[1] |

| Solubility | Soluble in water | Information not available |

Synthesis of the 2-Oxopiperidine-3-carboxylate Scaffold

The 2-oxopiperidine-3-carboxylate core can be synthesized through various routes. A common approach involves the cyclization of a linear precursor. The following diagram illustrates a general synthetic workflow for obtaining the 2-oxopiperidine-3-carboxylate scaffold.

Caption: General synthetic workflow for the 2-oxopiperidine-3-carboxylate core.

Applications in Medicinal Chemistry

The 2-oxopiperidine-3-carboxylate scaffold is a key component in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Derivatives of 2-oxopiperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain compounds have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Table 2: Anticancer Activity of 2-Oxopiperidine-3-carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| c-Met Kinase Inhibitors | MKN45 (gastric cancer) | 0.57 - 16 | [2] |

Neuroprotective Effects

The 2-oxopiperidine-3-carboxamide scaffold has been utilized in the development of compounds with neuroprotective properties. A notable example is the synthesis of a serotonin derivative, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), which has shown protective activity against light-induced retinal damage by acting as a TrkB receptor agonist.[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Ethyl 2-oxopiperidine-3-carboxylate, which can be adapted for the synthesis of the corresponding methyl ester by substituting ethanol with methanol.

Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This procedure is based on established synthetic routes for similar compounds.

Materials:

-

Diethyl 2-aminomalonate hydrochloride

-

Acrolein

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Addition of Reactants: To this solution, add diethyl 2-aminomalonate hydrochloride. The mixture is stirred at room temperature for 30 minutes.

-

Cyclization: Acrolein is then added dropwise to the reaction mixture at a controlled temperature. After the addition is complete, the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield Ethyl 2-oxopiperidine-3-carboxylate.

Logical Relationship Diagram for Synthetic Transformations

Caption: Potential synthetic transformations of the 2-oxopiperidine-3-carboxylate core.

Conclusion

This compound and its parent scaffold represent a highly valuable class of building blocks in medicinal chemistry. The presence of multiple functional groups allows for the generation of diverse chemical libraries for drug discovery. While specific data for the methyl ester is limited, the well-documented chemistry of the corresponding carboxylic acid and ethyl ester provides a solid foundation for its application in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in drug development.

References

Methodological & Application

Synthesis of Methyl 2-oxopiperidine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxopiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound. Two primary synthetic routes are discussed: a two-step synthesis involving a Michael addition followed by reductive cyclization, and the Dieckmann condensation of a pimelic acid derivative. This guide offers comprehensive, step-by-step methodologies, quantitative data summaries, and visual diagrams of the synthetic pathways to aid in the successful laboratory preparation of this important compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. Specifically, functionalized 2-piperidone cores, such as this compound, are of significant interest due to their utility in constructing complex molecular architectures. The presence of both a lactam and a β-keto ester functionality allows for diverse chemical modifications, making it a versatile synthon for the development of novel therapeutics.

This document outlines two effective methods for the synthesis of this compound. The first is a robust two-step process adapted from a known procedure for the corresponding ethyl ester.[1] This method begins with the base-catalyzed Michael addition of dimethyl malonate to acrylonitrile, followed by a reductive cyclization of the resulting cyano-diester using a Raney® Nickel or Raney® Cobalt catalyst. The second method, the Dieckmann condensation, is a classical approach for the formation of cyclic β-keto esters from dicarboxylic acid esters.[2][3][4][5]

Synthesis Protocols

Protocol 1: Two-Step Synthesis via Michael Addition and Reductive Cyclization

This protocol is adapted from the synthesis of the analogous ethyl ester and is a reliable method for large-scale preparation.[1]

Step 1: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate

Reaction:

Materials:

-

Dimethyl malonate

-

Acrylonitrile

-

Anhydrous potassium carbonate or Sodium methoxide

-

Anhydrous solvent (e.g., methanol, ethanol, or a non-polar solvent like hexane)

-

Tetrabutylammonium bromide (optional, as a phase transfer catalyst)[6][7]

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a stirred solution of dimethyl malonate (1.0 eq) in the chosen anhydrous solvent, add the base catalyst (e.g., potassium carbonate, 1.5-2.0 eq, or a catalytic amount of sodium methoxide). If using a non-polar solvent, a phase transfer catalyst like tetrabutylammonium bromide can be added.

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 35 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction can also be heated to reflux for a shorter duration (e.g., 12 hours).[6][7]

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude dimethyl 2-(2-cyanoethyl)malonate, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Reductive Cyclization to this compound

Reaction:

Materials:

-

Dimethyl 2-(2-cyanoethyl)malonate

-

Raney® Nickel or Raney® Cobalt catalyst

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Celatom® or filter aid for catalyst removal

Procedure:

-

In a high-pressure reactor, dissolve dimethyl 2-(2-cyanoethyl)malonate in the anhydrous solvent.

-

Carefully add the Raney® Nickel or Raney® Cobalt catalyst (typically 5-10% by weight of the substrate). The catalyst should be washed with the reaction solvent before use.

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (the pressure may vary, but is typically in the range of 50-100 atm).

-

Heat the reaction mixture to 75-130 °C with vigorous stirring.[1]

-

Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol 2: Dieckmann Condensation

This protocol describes a general approach for the synthesis of cyclic β-keto esters. For the synthesis of this compound, an appropriate N-protected dimethyl 2-aminopimelate would be the starting material.

Reaction:

Materials:

-

N-Protected dimethyl 2-aminopimelate (e.g., N-benzyl or N-Boc)

-

Strong base (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., toluene, THF)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a flame-dried flask under an inert atmosphere (nitrogen or argon), add the strong base (1.1-1.5 eq) and the anhydrous aprotic solvent.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of the N-protected dimethyl 2-aminopimelate in the anhydrous solvent to the base suspension.

-

After the addition is complete, allow the reaction to warm to room temperature or heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography.

-

If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

Data Presentation

| Parameter | Protocol 1 (Step 1) | Protocol 1 (Step 2) | Protocol 2 |

| Starting Material | Dimethyl malonate, Acrylonitrile | Dimethyl 2-(2-cyanoethyl)malonate | N-Protected Dimethyl 2-aminopimelate |

| Key Reagents | Base (e.g., K₂CO₃) | H₂, Raney® Ni/Co | Strong Base (e.g., NaH) |

| Solvent | Anhydrous Alcohol/Hexane | Anhydrous Alcohol | Anhydrous Toluene/THF |

| Temperature | 0-35 °C | 75-130 °C | 0 °C to reflux |

| Pressure | Atmospheric | 50-100 atm | Atmospheric |

| Reaction Time | 12-24 hours | 4-12 hours | 2-12 hours |

| Typical Yield | >80% | >70%[1] | Variable |

| Purification | Vacuum Distillation | Recrystallization/Chromatography | Chromatography |

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, δ): ~7.5 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 3.4-3.2 (m, 2H, CH₂-N), 2.5-2.3 (m, 2H, CH₂-C=O), 2.1-1.9 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, δ): ~171 (C=O, ester), ~169 (C=O, lactam), ~52 (OCH₃), ~49 (C-3), ~42 (C-6), ~29 (C-5), ~21 (C-4).

-

IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1740 (C=O stretch, ester), ~1660 (C=O stretch, lactam).

-

Mass Spectrometry (ESI+): m/z = 158.07 [M+H]⁺.

Visualizations

Synthesis Workflow Diagram

Caption: Overview of the two primary synthetic routes to this compound.

Logical Relationship of Key Steps in Protocol 1

Caption: Logical flow of the key transformations in the two-step synthesis protocol.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dimethyl 2,2-bis(2-cyanoethyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Methyl 2-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 2-oxopiperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: a classical approach via Dieckmann condensation and an alternative route starting from dimethyl malonate and acrylonitrile.

Route 1: Dieckmann Condensation of N-Boc-dimethyl 3,3'-iminodipropionate

This route is a robust and well-established method for the formation of the 2-oxopiperidine ring system. It involves three main stages: synthesis of the acyclic precursor, the Dieckmann cyclization, and the final deprotection step.

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.

Experimental Protocols for Route 1

Stage 1: Synthesis of N-Boc-dimethyl 3,3'-iminodipropionate

-

Synthesis of Dimethyl 3,3'-iminodipropionate:

-

In a round-bottom flask, a solution of methylamine (1.0 eq) in a suitable solvent such as methanol is cooled to 0 °C.

-

Methyl acrylate (2.2 eq) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield crude dimethyl 3,3'-iminodipropionate, which can be purified by vacuum distillation.

-

-

N-Boc Protection:

-

The crude or purified dimethyl 3,3'-iminodipropionate (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or a mixture of water and acetone.

-

A base such as triethylamine (1.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) at 0 °C.[1]

-

The reaction is stirred at room temperature for 12-24 hours.[2]

-

After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

-

Stage 2: Dieckmann Cyclization

-

To a solution of N-Boc-dimethyl 3,3'-iminodipropionate (1.0 eq) in an anhydrous solvent such as toluene or THF, a strong base like sodium methoxide (1.1 eq) or sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction is carefully quenched with a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

The resulting crude Methyl 1-Boc-2-oxopiperidine-3-carboxylate is purified by column chromatography.

Stage 3: Boc Deprotection

-

The purified Methyl 1-Boc-2-oxopiperidine-3-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM).

-

An excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents in DCM) is added at 0 °C.[3]

-

The solution is stirred at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).[3]

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a suitable solvent and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried and concentrated to afford the final product, this compound. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Route 1 (Representative)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Methylamine, Methyl acrylate | Methanol | 0 to RT | 24-48 | 70-85 |

| 1b | Dimethyl 3,3'-iminodipropionate | Boc Anhydride, Triethylamine, DCM | 0 to RT | 12-24 | 85-95 |

| 2 | N-Boc-dimethyl 3,3'-iminodipropionate | Sodium Methoxide, Toluene | Reflux | 4-8 | 60-75 |

| 3 | Methyl 1-Boc-2-oxopiperidine-3-carboxylate | TFA, DCM | 0 to RT | 1-3 | 80-95 |

Route 2: From Dimethyl Malonate and Acrylonitrile

This alternative route provides a different approach to the piperidone core, starting from readily available acyclic precursors.

Logical Workflow for Route 2

Caption: Workflow for the synthesis of this compound from Dimethyl Malonate.

Experimental Protocols for Route 2

Stage 1: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate

-

To a stirred solution of dimethyl malonate (1.0 eq) in a suitable solvent like methanol, a catalytic amount of a base such as sodium methoxide is added.

-

Acrylonitrile (1.0 eq) is then added dropwise at a temperature maintained between 10-50 °C.

-

The reaction is stirred for several hours until completion (monitored by TLC or GC).

-

The reaction mixture is neutralized with a weak acid, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the crude product, which can be purified by vacuum distillation.

Stage 2: Reductive Cyclization

-

The dimethyl 2-(2-cyanoethyl)malonate (1.0 eq) is dissolved in an appropriate solvent (e.g., ethanol or isopropanol).

-

A hydrogenation catalyst, such as Raney Nickel or Raney Cobalt, is added to the solution.

-

The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (pressure and temperature will vary depending on the catalyst and substrate).

-

The reaction proceeds via reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization with one of the methyl ester groups to form the lactam ring.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.

-

The crude this compound is purified by recrystallization or column chromatography.

Quantitative Data for Route 2 (Estimated)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dimethyl Malonate, Acrylonitrile | Sodium Methoxide, Methanol | 10-50 | 2-6 | 80-90 |

| 2 | Dimethyl 2-(2-cyanoethyl)malonate | Raney Ni, H₂, Ethanol | 75-130 | 3-6 | 70-80 |

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific experimental setups.

References

- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

Application Notes & Protocols: Synthesis of 2-Oxopiperidine-3-carboxylate via Dieckmann Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dieckmann condensation is a robust and widely utilized organic reaction for the synthesis of cyclic β-keto esters from diesters through an intramolecular Claisen condensation.[1][2] This base-catalyzed cyclization is particularly effective for forming stable five- and six-membered rings.[3][4][5] The resulting cyclic β-keto esters are highly versatile synthetic intermediates.

One of the key applications of this reaction is in the synthesis of heterocyclic scaffolds, such as the 2-oxopiperidine-3-carboxylate core. Piperidine derivatives are among the most important synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals and natural alkaloids.[6][7] This document provides a detailed overview of the Dieckmann condensation, its mechanism, and a generalized protocol for the synthesis of ethyl 2-oxopiperidine-3-carboxylate, a valuable building block in medicinal chemistry.

Reaction Mechanism

The Dieckmann condensation proceeds through a series of equilibrium steps, with the final deprotonation of the β-keto ester driving the reaction to completion.[4] The mechanism is analogous to the intermolecular Claisen condensation.[8]

The key steps are:

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[9]

-

Intramolecular Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[8][10] This cyclization step forms a tetrahedral intermediate.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (-OR) as a leaving group.

-

Deprotonation (Driving Force): The newly formed cyclic β-keto ester has a highly acidic proton on the α-carbon situated between two carbonyl groups. The alkoxide base generated in the previous step rapidly removes this proton, forming a stable, resonance-stabilized enolate. This irreversible acid-base reaction shifts the overall equilibrium, driving the reaction to completion.[4][11]

-

Protonation (Work-up): An acidic work-up in the final step protonates the enolate to yield the final neutral cyclic β-keto ester product.[5][12]

Caption: General mechanism of the Dieckmann condensation.

Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate

The synthesis of the 6-membered 2-oxopiperidine ring system is achieved by applying the Dieckmann condensation to a suitable acyclic N-substituted diester. The workflow involves the base-mediated cyclization of a precursor like diethyl 3,3'-(phenylsulfonylazanediyl)dipropanoate, followed by removal of the activating group.

Caption: Workflow for 2-oxopiperidine-3-carboxylate synthesis.

Experimental Protocols & Data

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong, non-nucleophilic bases are often preferred in aprotic solvents.[13]

Table 1: Common Bases for Dieckmann Condensation

| Base | Typical Solvent | Temperature | Notes |

| Sodium Hydride (NaH) | THF, Toluene | Reflux | A strong, non-nucleophilic base. Often used for high yields. |

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | A classic choice, but can lead to transesterification if the ester is not an ethyl ester.[13] |

| Potassium t-butoxide (KOtBu) | THF, t-butanol | Room Temp to Reflux | A strong, sterically hindered base that minimizes side reactions.[2][13] |

| LHMDS / LDA | THF | -78 °C to Room Temp | Very strong, non-nucleophilic bases suitable for sensitive substrates.[13] |

Table 2: Influence of Solvents

| Solvent | Type | Effect on Reaction |

| Tetrahydrofuran (THF) | Polar Aprotic | Enhances enolate stability and is commonly used with bases like NaH and KOtBu.[13] |

| Toluene / Benzene | Non-Polar | Can reduce side reactions; often used at reflux temperatures.[13] |

| Ethanol | Polar Protic | Typically used with the corresponding sodium alkoxide base (e.g., NaOEt in EtOH).[13] |

Generalized Laboratory Protocol

Objective: To synthesize Ethyl 2-oxopiperidine-3-carboxylate via Dieckmann Condensation of a suitable N-protected diester precursor.

Materials:

-

N-protected amino diester (e.g., diethyl 3,3'-(phenylsulfonylazanediyl)dipropanoate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Addition: Suspend sodium hydride (1.1 equivalents) in anhydrous toluene in the flask under an inert atmosphere.

-

Substrate Addition: Dissolve the diester precursor (1.0 equivalent) in anhydrous toluene and add it dropwise to the NaH suspension at room temperature over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH, followed by the addition of concentrated HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-protected β-keto ester by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

-

Deprotection (if necessary): The protecting group on the nitrogen is removed under appropriate conditions to yield the final product, Ethyl 2-oxopiperidine-3-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Safety Precautions:

-

Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere and away from moisture.

-

Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Applications in Drug Development

The 2-oxopiperidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry. Its rigid, cyclic nature and multiple functionalization points make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. Piperidine derivatives are integral to drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[6][7] The ability to efficiently synthesize this core structure via the Dieckmann condensation is therefore of significant interest to the pharmaceutical industry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. fiveable.me [fiveable.me]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Application Notes: Catalytic Hydrogenation in the Synthesis of Methyl 2-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry and drug development, with the piperidine scaffold being a prevalent structural motif in numerous FDA-approved drugs. Methyl 2-oxopiperidine-3-carboxylate is a valuable heterocyclic building block used in the synthesis of various pharmaceutical agents. A critical step in its synthesis often involves the catalytic hydrogenation of a corresponding pyridine or dihydropyridine precursor. This process reduces the aromatic pyridine ring to the saturated piperidine ring, a transformation that is both efficient and scalable.

This document provides detailed protocols and comparative data for various catalytic systems employed in this hydrogenation, aiming to guide researchers in optimizing reaction conditions for high yield and selectivity. The selection of catalyst, solvent, pressure, and temperature is crucial and can significantly influence the reaction outcome.

Reaction Pathway: From Pyridine to Piperidine

The catalytic hydrogenation of a pyridine ring to a piperidine ring on a metal surface is a stepwise process. The reaction proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine is formed.

Caption: General pathway for the catalytic hydrogenation of a pyridine ring.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is paramount for the successful hydrogenation of pyridine derivatives. Noble metal catalysts are highly effective, though Raney Nickel also offers a potent, cost-effective alternative. The following table summarizes quantitative data from various literature sources for the hydrogenation of pyridine compounds, providing a basis for comparison.

| Catalyst | Substrate Example | H₂ Pressure (atm) | Temperature (°C) | Solvent | Reaction Time (h) | Yield / Conversion | Reference |

| Raney Nickel | Ethyl Nicotinate | 100 - 130 | 165 | Methylcyclohexane | Not specified | High Yield (>95%) | [1] |

| Raney Nickel | 2-Methylpyridine | 150 - 300 | 200 | None | Not specified | Not specified | [2] |

| PtO₂ | 3-Methylpyridine | ~69 (70 bar) | Room Temp. | Glacial Acetic Acid | 4 - 6 | >99% Conversion | [3] |

| Rh/C (5%) | 3-Methylpyridine | ~59 (60 bar) | 80 | Methanol | 4 - 6 | >99% Conversion | [3] |

| Pd/C (10%) | 3-Methylpyridine | ~79 (80 bar) | 100 | Methanol | 8 - 10 | ~95% Conversion | [3] |

| Ru/C (5%) | 3-Methylpyridine | ~99 (100 bar) | 120 | Methanol | 10 - 12 | ~92% Conversion | [3] |

| Rh₂O₃ | Carbonyl Pyridines | ~5 (5 bar) | 40 | Trifluoroethanol (TFE) | 16 | 80-99% Yield | [4] |

Experimental Protocols

Safety Note: Hydrogenation reactions under pressure should always be conducted behind a safety shield in a well-ventilated fume hood. Catalysts like Raney Nickel can be pyrophoric and must be handled with care, typically as a slurry in water or ethanol.[5] Always consult the Safety Data Sheet (SDS) for all reagents and catalysts.

General Protocol for Catalytic Hydrogenation

-

Vessel Preparation: To a high-pressure reaction vessel (autoclave), add the pyridine substrate and the chosen solvent.

-

Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is pyrophoric.

-

Sealing and Purging: Seal the reaction vessel securely. Purge the vessel multiple times with nitrogen gas to remove all air, followed by purging with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. For more precise tracking, samples can be carefully withdrawn (after depressurizing and purging) and analyzed by TLC, GC-MS, or NMR.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

-

Purification: The crude product in the filtrate can be purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Protocol Example 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is adapted from the hydrogenation of 3-methylpyridine and is suitable for substrates soluble in acidic media.[3]

-

Reagents:

-

Pyridine Substrate (1.0 g)

-

Glacial Acetic Acid (5 mL)

-

PtO₂ catalyst (5 mol%)

-

-

Procedure:

-

To a high-pressure reaction vessel, add the pyridine substrate and glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 70 bar (~1015 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Upon completion, vent the hydrogen and purge with nitrogen.

-

Filter the mixture through Celite® to remove the catalyst.

-

Carefully quench the acidic filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-